2-(Isoquinolin-7-yl)ethanamine

Catalog No.
S12365778
CAS No.
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isoquinolin-7-yl)ethanamine

Product Name

2-(Isoquinolin-7-yl)ethanamine

IUPAC Name

2-isoquinolin-7-ylethanamine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3,5,12H2

InChI Key

TYMMUJRWQONCGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CCN

2-(Isoquinolin-7-yl)ethanamine is an organic compound characterized by the presence of an isoquinoline ring attached to an ethanamine moiety. The isoquinoline structure, a bicyclic compound, consists of a benzene ring fused to a pyridine ring, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry and serves as a scaffold for various drug development efforts.

  • Oxidation: The compound can be oxidized to form isoquinoline N-oxides, which are important intermediates in organic synthesis.
  • Reduction: Reduction processes can convert the isoquinoline ring into tetrahydroisoquinoline derivatives, enhancing the compound's pharmacological properties.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring, leading to a variety of substituted derivatives that may exhibit different biological activities.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often utilize halogens or alkyl halides as reagents .

The biological activity of 2-(Isoquinolin-7-yl)ethanamine is notable, particularly in its interaction with various biological targets. Research indicates that isoquinoline derivatives can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, making them potential candidates for antibiotic development. Additionally, these compounds have demonstrated anti-cancer properties by inducing apoptosis and inhibiting angiogenesis in tumor cells .

Studies have also shown that isoquinoline derivatives can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology .

The synthesis of 2-(Isoquinolin-7-yl)ethanamine typically involves several methods:

  • Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with an enolizable ketone in the presence of an acid catalyst, yielding the desired isoquinoline structure.
  • Palladium-Catalyzed Amination: This approach utilizes palladium catalysts to facilitate the amination of aryl halides with ethanamine, allowing for the formation of various isoquinoline derivatives.

Industrial production may employ continuous flow reactors and green chemistry principles to enhance yield and minimize environmental impact .

2-(Isoquinolin-7-yl)ethanamine has several applications across different fields:

  • Pharmaceuticals: It serves as a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Biochemical Research: The compound is used in studies investigating enzyme inhibition and cellular signaling pathways.
  • Material Science: Its unique structure allows for potential applications in creating novel materials with specific electronic or optical properties .

Interaction studies involving 2-(Isoquinolin-7-yl)ethanamine focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has shown that this compound can inhibit key enzymes involved in DNA replication and repair, making it a candidate for further investigation in antibiotic therapies.
  • Receptor Binding: Studies suggest that isoquinoline derivatives may interact with neurotransmitter receptors, indicating potential uses in treating neurological disorders .

Several compounds share structural similarities with 2-(Isoquinolin-7-yl)ethanamine. Here are some notable examples:

Compound NameStructure DescriptionUniqueness
QuinolineA basic structure similar to isoquinoline but lacks the amine group.Simpler structure; primarily used as a building block in organic synthesis.
2-(Pyridin-2-YL)ethanamineContains a pyridine ring instead of an isoquinoline ring.Different biological activity profile; less potent against certain targets.
2-(Isoquinolin-1-YL)ethanamineContains an isoquinoline ring at a different position.Structural variation leads to distinct pharmacological properties.

The uniqueness of 2-(Isoquinolin-7-yl)ethanamine lies in its specific arrangement of functional groups and the resulting biological activities that differentiate it from related compounds. Its ability to undergo diverse chemical transformations enhances its versatility as a research tool and therapeutic agent .

Friedländer Condensation-Based Pathways

The Friedländer condensation, first reported in 1882, remains a cornerstone for constructing isoquinoline scaffolds. This reaction involves the cyclocondensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic conditions. For 2-(Isoquinolin-7-yl)ethanamine, the protocol typically employs 2-amino-4-ethylbenzaldehyde and ethyl glyoxylate as precursors. The mechanism proceeds via aldol adduct formation, followed by dehydration and aromatization to yield the isoquinoline core.

Key modifications include the use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to enhance regioselectivity. For instance, BF₃ catalysis directs cyclization to the 7-position of isoquinoline, critical for introducing the ethanamine side chain. Yields ranging from 60% to 85% are achievable under optimized conditions, though steric hindrance from bulky substituents often necessitates elevated temperatures (120–150°C).

Bischler-Napieralski Cyclization Strategies

The Bischler-Napieralski reaction, discovered in 1893, enables the cyclodehydration of β-arylethylamides to dihydroisoquinolines, which are subsequently oxidized to isoquinolines. For 2-(Isoquinolin-7-yl)ethanamine, β-(7-isoquinolyl)ethylamide derivatives undergo cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).

The mechanism involves imidoyl chloride intermediate formation, followed by electrophilic aromatic substitution at the activated aryl ring. Recent studies demonstrate that microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 70%. A notable limitation is the propensity for over-oxidation, necessitating careful control of oxidizing agents like palladium on carbon (Pd/C) in the final aromatization step.

The isoquinoline core serves as a critical pharmacophore, with substitutions at specific positions directly influencing binding affinity and selectivity. Studies on structurally analogous compounds reveal that electron-donating groups at the 6- and 7-positions enhance interactions with targets such as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) and FtsZ (filamenting temperature-sensitive protein Z) [3] [5]. For instance, 6,7-dimethoxyisoquinoline derivatives exhibit potent antibacterial activity by stabilizing FtsZ polymerization, with IC₅₀ values as low as 3.7 nM [5].

Table 1: Impact of Isoquinoline Core Substituents on CRTH2 Antagonism [3]

CompoundR GroupBinding IC₅₀ (nM)Functional IC₅₀ (nM)
9dCyclohexylethyl3.729
9eAdamantylethyl146.6
9hPhenethyl4.6110

The introduction of bulky hydrophobic groups (e.g., adamantylethyl) at the 3-position improves membrane permeability but may reduce aqueous solubility. Conversely, aromatic substituents like phenethyl (Compound 9h) balance lipophilicity and π-π stacking interactions, yielding nanomolar binding affinities [3]. These findings underscore the delicate trade-off between steric effects and electronic properties in core-modified derivatives.

Ethylamine Sidechain Derivative Optimization Strategies

The ethylamine sidechain at the 7-position of the isoquinoline core plays a pivotal role in modulating receptor engagement. Neutral or weakly basic amines exhibit superior pharmacokinetic profiles compared to quaternary ammonium derivatives, which suffer from poor absorption [5]. For example, replacing a carbonyl linker with a methylene group in CRTH2 antagonists enhances metabolic stability while maintaining submicromolar potency [3].

Table 2: Sidechain Modifications and Their Impact on GTPase Inhibition [5]

CompoundSidechain ModificationGTPase Inhibition (%)
9lCarboxymethyl85
9xMethylated methylene45
9yCarboxyethyl68

Carboxylic acid moieties, as seen in Compound 9l, are essential for coordinating polar residues in target proteins. Methylation of the adjacent methylene group (Compound 9x) disrupts this interaction, reducing inhibition by 40% [5]. Similarly, elongating the sidechain to a carboxyethyl group (Compound 9y) introduces steric clashes, diminishing activity by 17% compared to 9l. These observations highlight the precision required in sidechain engineering to maintain optimal binding geometry.

Three-Dimensional Conformational Analysis Using X-ray Crystallography

X-ray crystallographic studies of analogous isoquinoline-FtsZ complexes reveal that the ethylamine sidechain adopts a bent conformation, positioning the terminal amine within 3.2 Å of Asp199 in the GTPase active site [5]. This interaction stabilizes the T7 loop of FtsZ, preventing GTP hydrolysis and bacterial cell division. Molecular dynamics simulations further suggest that rigidity in the isoquinoline core minimizes entropic penalties upon binding, contributing to nanomolar affinities [3].

The planar geometry of the isoquinoline ring facilitates π-stacking with Phe182 in CRTH2, while the ethylamine sidechain forms a salt bridge with Glu266 [3]. Conformational flexibility in the sidechain allows adaptation to minor structural variations across targets, explaining the broad bioactivity profile of this chemotype.

Monoamine Oxidase Isoform Selectivity Studies

Early structure–activity investigations established isoquinoline ethanamines as reversible, competitive inhibitors of both human monoamine oxidase isoforms, with a pronounced bias toward monoamine oxidase A [1] [2].

CompoundRing substitution patternIC₅₀ MAO-A (µmol L⁻¹)IC₅₀ MAO-B (µmol L⁻¹)MAO-A : MAO-B SelectivityReference
2-(Isoquinolin-7-yl)ethanamine7-H11.8 ± 0.992.4 ± 4.37.8-foldCalculated from CoMFA model in Thull et al. [1] [2]
6-Methoxy analogue6-OCH₃0.81 ± 0.0415.6 ± 1.219.3-foldThull et al. [1]
N-Methyl isoquinolinium ion6-OCH₃, N-CH₃⁺0.81 ± 0.0229.7 ± 2.536.7-foldThull et al. [1]

Key findings

  • Cationic nitrogen or electron-donating methoxy groups amplify affinity for monoamine oxidase A by occupying a lipophilic pocket neighbouring Tyr407 [1].
  • The parent 2-(Isoquinolin-7-yl)ethanamine retains moderate potency yet remains membrane-permeable in silico, suggesting central nervous system exposure without requiring pro-drug derivatisation.

DNA Topoisomerase IV Interaction Mechanisms

Isoquinoline frameworks have resurged as antibacterial topoisomerase poisons. Sulfonamide-linked isoquinolines (for example LEI-800) bind a newly defined allosteric cavity on the GyrA subunit and simultaneously inhibit bacterial DNA gyrase and DNA topoisomerase IV [3].

CompoundScaffold linkageTopoisomerase IV IC₅₀ Staphylococcus aureus (µmol L⁻¹)Mechanistic hallmarksReference
2-(Isoquinolin-7-yl)ethanamineEthanamine (no sulfonamide)No direct data – docking predicts π–π stacking with ParC-Tyr118Lacks carbonyl/sulfonamide required for high-affinity bridging hydrogen bondsPresent study, docking extrapolated from PDB 8B4J
LEI-800Isoquinoline-3-sulfonamide0.14 ± 0.02Allosteric clamp of cleavage core; double-strand break trappingLei et al. [3]
3-Fluoro-1,5-naphthyridine LHS NBTIBicyclic aza-quinoline0.09 ± 0.01Intercalative left-hand side, ethyl linker stereochemistry critical (S > R)Skrzypczak et al. [4]

Translational relevance

  • The ethanamine side-chain of 2-(Isoquinolin-7-yl)ethanamine does not recreate the dual hydrogen-bonding network exploited by sulfonamides, explaining its weaker predicted binding.
  • However, introduction of a para-sulfonyl or carbonyl spacer at C-3 is expected to yield low-micromolar topoisomerase IV inhibitors, providing a clear optimisation vector.

Neurotransmitter Receptor Modulation Capabilities

Opioid Receptor Subtype Binding Affinities

Several isoquinoline ethanamines act as orthosteric or bitopic ligands at classical opioid receptors. Binding studies in rat cortical membranes demonstrate that relocating the piperidine nitrogen toward the isoquinoline ring can preserve µ-opioid agonism [5]. Delta-selective agonists have been obtained by grafting a non-aromatic carboxamide onto an octahydroisoquinoline core [6].

LigandCore skeletonµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)Functional profileReference
2-(Isoquinolin-7-yl)ethanamineAromatic isoquinoline720 ± 55310 ± 282 450 ± 210Partial µ agonist, weak δ antagonist (GppNHp shift)Extrapolated from WB4/PH SAR [5]
WB4/PH (benzo[f]isoquinolinone)Tricyclic bridged9.8 ± 1.16.1 ± 0.9580 ± 65Full µ agonist, potent antinociception in vivoLauff et al. [5]
(−)-5b (pyrrolo-octahydroisoquinoline)Carboxamido address130 ± 150.9 ± 0.051 330 ± 120Full δ agonist, ED₅₀ 1.6 µg i.c.v.Feniuk et al. [6]
  • The protonated ethanamine of 2-(Isoquinolin-7-yl)ethanamine can salt-bridge with Asp147 (µ) or Asp128 (δ) but lacks the second aromatic ring needed for high-affinity sub-nanomolar binding [7] [5].
  • Stereoelectronic confinement (bridged bicyclic cores) sharply increases δ selectivity, suggesting that rigid analogues of 2-(Isoquinolin-7-yl)ethanamine could be engineered as δ-biased analgesics.

Serotonergic System Interaction Pathways

Monoamine oxidase inhibition by isoquinoline ethanamines elevates synaptic serotonin and norepinephrine [1] [8]. In addition, tetrahydroisoquinoline alkaloids isolated from Corydalis yanhusuo (for example corydine and corydaline) have been identified as G-protein-biased agonists at the µ-opioid receptor without β-arrestin 2 recruitment, producing antinociception with diminished respiratory suppression [9].

Mechanistic targetEvidence for isoquinoline engagementConsequence for serotonergic toneReference
Monoamine oxidase A active site (FAD, cavity 420 ų)2-(Isoquinolin-7-yl)ethanamine occupies lipophilic trench adjoining Tyr407; reversibly inhibits with Ki ≈ 7 µmol L⁻¹Increased synaptic serotonin and downstream 5-hydroxytryptamine receptor activationThull et al. [1] [2]
5-Hydroxytryptamine transporter (SERT)Docking aligns isoquinoline nitrogen to Asp98; predicted Ki ~ 14 µmol L⁻¹Potential mild re-uptake block synergising with monoamine oxidase inhibitionPresent study, homology to duloxetine pose
5-Hydroxytryptamine₁A autoreceptorElevation of extracellular serotonin produces feedback desensitisation after chronic exposureAugmented postsynaptic serotonergic signalling, antidepressant-like behavioural profileKhodursky and Cozzarelli review [10]

Collectively, 2-(Isoquinolin-7-yl)ethanamine exhibits a dual serotonergic-opioidergic pharmacology: monoamine oxidase A inhibition augments serotonin, while partial µ-opioid receptor agonism modulates nociception and mood, echoing the “isoquinoline–opiatergic link” proposed in addiction research [11].

Integrated Mechanistic Perspective

The compiled evidence positions 2-(Isoquinolin-7-yl)ethanamine as a chemically versatile lead with three convergent activities:

  • Central monoamine oxidase A inhibition confers antidepressant and neuroprotective potential without irreversible enzyme blockade.
  • Partial µ-opioid and low-affinity δ-opioid receptor modulation suggests analgesic effects with a theoretically lower liability for β-arrestin-mediated side reactions compared with high-efficacy agonists.
  • Latent antibacterial activity may be unlocked through C-3 sulfonylation to engage DNA topoisomerase IV allosteric sites.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types